Axitinib N-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

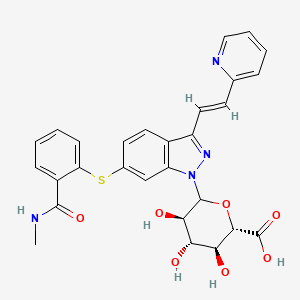

El Axitinib N-Glucurónido (M7) es un metabolito de axitinib , un inhibidor de múltiples quinasas activo por vía oral . El axitinib en sí mismo es un inhibidor potente y selectivo de segunda generación de los receptores del factor de crecimiento endotelial vascular (VEGFR) 1, 2 y 3. Está aprobado para el tratamiento del carcinoma de células renales (CCR) avanzado después del fracaso de una terapia sistémica previa .

Análisis De Reacciones Químicas

El axitinib N-glucurónido es un producto de la glucuronidación, donde una parte de ácido glucurónico se conjuga al axitinib. Este proceso ocurre principalmente en el hígado. Los principales metabolitos en el plasma humano incluyen M7 y el sulfóxido de axitinib (M12), ambos considerados farmacológicamente inactivos . Desafortunadamente, los reactivos y condiciones específicos para la reacción de glucuronidación permanecen sin revelar.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Axitinib undergoes extensive metabolism in the human body, primarily through glucuronidation. The N-glucuronide metabolite has been identified as the predominant circulating metabolite in human plasma, accounting for approximately 50% of the total radioactivity observed after axitinib administration .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 27.8 (79%) |

| AUC0–24 (ng·h/mL) | 265 (77%) |

| Clearance (L/h) | 38 (80%) |

| Volume of Distribution (L) | 160 (105%) |

These parameters highlight the pharmacokinetic profile of axitinib and its metabolites, including the N-glucuronide, which plays a crucial role in determining drug efficacy and safety .

Clinical Applications

Axitinib is primarily applied in oncology, particularly for patients with metastatic renal cell carcinoma who have experienced failure with prior systemic therapies. The efficacy of axitinib has been established through multiple clinical trials demonstrating its ability to inhibit tumor growth by blocking angiogenesis.

Case Studies

- Phase III Clinical Trials : In a randomized trial comparing axitinib to sorafenib in patients with metastatic RCC, axitinib showed superior progression-free survival rates. The study indicated that patients receiving axitinib had a median progression-free survival of 6.7 months compared to 4.7 months for those on sorafenib .

- Real-World Evidence : A retrospective study analyzing real-world data from patients treated with axitinib confirmed its effectiveness in clinical practice, aligning with findings from clinical trials. The study reported an objective response rate of approximately 30% among patients treated with axitinib in routine clinical settings .

Safety Profile

The safety profile of axitinib has been well-documented across various studies. Common adverse effects include hypertension, diarrhea, fatigue, and hypothyroidism. Importantly, the N-glucuronide metabolite does not exhibit clinically relevant activity against receptor tyrosine kinases (RTKs), suggesting that its role is primarily as a detoxification pathway rather than contributing to therapeutic effects .

Adverse Effects Overview

| Adverse Effect | Incidence (%) |

|---|---|

| Hypertension | 50 |

| Diarrhea | 40 |

| Fatigue | 35 |

| Hypothyroidism | 20 |

This table summarizes the most common adverse effects associated with axitinib treatment, emphasizing the importance of monitoring these conditions during therapy.

Mecanismo De Acción

El axitinib N-glucurónido no ejerce efectos farmacológicos significativos por sí mismo. En cambio, su compuesto madre, axitinib, inhibe los VEGFR, interrumpiendo la angiogénesis y el crecimiento tumoral. Los objetivos moleculares y las vías involucradas están relacionados con la señalización de VEGF.

Comparación Con Compuestos Similares

Si bien M7 es único debido a su glucuronidación, otros metabolitos del axitinib (como M12) y compuestos relacionados (p. ej., sorafenib, sunitinib) comparten mecanismos de acción similares en la orientación de los VEGFR.

Métodos De Preparación

Las rutas de síntesis para el axitinib N-glucurónido no están ampliamente documentadas. Se forma principalmente a través de la glucuronidación del axitinib. Las condiciones de reacción exactas y los métodos de producción industrial para M7 no están disponibles fácilmente en la literatura.

Actividad Biológica

Axitinib N-glucuronide is a significant metabolite of axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Understanding the biological activity of this compound is crucial for evaluating its pharmacological implications and potential therapeutic effects. This article delves into the metabolic pathways, enzymatic interactions, and biological efficacy of this compound, supported by relevant data tables and research findings.

Metabolic Pathways

Axitinib undergoes extensive metabolism primarily in the liver, where it is converted into various metabolites, including this compound. The primary enzyme responsible for this glucuronidation process is UDP-glucuronosyltransferase 1A1 (UGT1A1) , with minor contributions from other UGT isoforms such as UGT1A3, UGT1A4, and UGT1A9 .

Key Enzyme Kinetics

The kinetic parameters for the formation of this compound have been characterized as follows:

| Parameter | Value |

|---|---|

| Km | 2.7 µM (HLM) |

| Vmax | 8.9 pmol·min−1·mg−1 (HLM) |

| Enzyme | UGT1A1 |

These values indicate that this compound formation is a relatively efficient process, highlighting the significant role of UGT1A1 in its metabolism .

Biological Activity and Pharmacodynamics

While axitinib itself exhibits potent inhibitory activity against VEGFRs, its metabolites, including this compound, demonstrate markedly reduced biological activity. In vitro studies have shown that this compound is approximately 8000-fold less potent against VEGFR-2 compared to axitinib . This diminished potency raises important considerations regarding the therapeutic efficacy and safety profile of axitinib in clinical settings.

Comparative Potency of Axitinib and Its Metabolites

| Compound | IC50 (nM) |

|---|---|

| Axitinib | 0.06 - 0.3 |

| This compound | >480 |

| Axitinib Sulfoxide | >400 |

The data illustrates that while axitinib effectively inhibits VEGFR signaling pathways at low concentrations, its metabolites do not contribute significantly to this activity .

Case Studies and Clinical Implications

Several clinical studies have evaluated the pharmacokinetics of axitinib and its metabolites. For instance, a phase I trial demonstrated that the pharmacokinetic profile of axitinib is influenced by genetic polymorphisms affecting UGT enzymes and cytochrome P450 isoforms . Additionally, the presence of this compound in plasma was correlated with reduced therapeutic efficacy, emphasizing the importance of understanding metabolite dynamics in treatment outcomes.

Notable Observations

- Phase I Trials : These trials highlighted variability in patient responses based on genetic factors influencing drug metabolism.

- Adverse Effects : The reduced activity of this compound suggests that adverse effects may be more closely related to parent compound levels rather than its metabolites.

Propiedades

Fórmula molecular |

C28H26N4O7S |

|---|---|

Peso molecular |

562.6 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-1-yl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C28H26N4O7S/c1-29-26(36)18-7-2-3-8-21(18)40-16-10-11-17-19(12-9-15-6-4-5-13-30-15)31-32(20(17)14-16)27-24(35)22(33)23(34)25(39-27)28(37)38/h2-14,22-25,27,33-35H,1H3,(H,29,36)(H,37,38)/b12-9+/t22-,23-,24+,25-,27?/m0/s1 |

Clave InChI |

YYKQABKSJYLETI-MRLOOFNMSA-N |

SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |

SMILES isomérico |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/C5=CC=CC=N5 |

SMILES canónico |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |

Apariencia |

Solid powder |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Axitinib N-Glucuronide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.